molecular formula C26H30N4O3 B2652814 N-(3,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251677-98-1

N-(3,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2652814
CAS No.: 1251677-98-1
M. Wt: 446.551
InChI Key: CNDDLTKRULBQLE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a high-purity synthetic organic compound offered for research and development purposes. This molecule features a complex 1,8-naphthyridin-4-one core structure, a known scaffold in medicinal chemistry, which is functionalized with a 4-methylpiperidine carbonyl group and an N-(3,5-dimethylphenyl)acetamide side chain . With a molecular formula of C₂₇H₃₀N₄O₃ and a molecular weight of 458.55 g/mol (estimated based on a closely related analogue ), this compound is provided to qualified researchers for non-clinical investigations. Its structural profile suggests potential utility as a key intermediate in the synthesis of more complex molecules or as a pharmacological tool for studying biological targets. Researchers in drug discovery may find value in its application for hit-to-lead optimization campaigns, particularly in exploring structure-activity relationships (SAR) around polyheterocyclic frameworks. All available data indicates that this product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-16-7-9-29(10-8-16)26(33)22-14-30(25-21(24(22)32)6-5-19(4)27-25)15-23(31)28-20-12-17(2)11-18(3)13-20/h5-6,11-14,16H,7-10,15H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDDLTKRULBQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H30N4O2C_{21}H_{30}N_{4}O_{2}, with a molecular weight of approximately 370.5 g/mol. The structure features a naphthyridine core, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC21H30N4O2C_{21}H_{30}N_{4}O_{2}
Molecular Weight370.5 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, a study synthesized piperidine derivatives and assessed their activity against various bacterial strains, demonstrating moderate to strong effects against Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro studies. Compounds derived from naphthyridine structures have shown cytotoxicity against colon cancer cell lines (HCT116 and HT29) and oral squamous cell carcinomas . These studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor. A series of piperidine derivatives demonstrated strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease .

Hypoglycemic Activity

Similar compounds have been associated with hypoglycemic effects, indicating their potential utility in managing diabetes. The presence of specific functional groups in the compound may contribute to its ability to lower blood glucose levels .

Case Study 1: Synthesis and Biological Evaluation

In a recent study, a series of piperidine derivatives were synthesized and evaluated for their biological activities. The synthesized compounds were tested for antibacterial efficacy, revealing that several exhibited potent activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Piperidine Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)
7lStaphylococcus aureus20
7mEscherichia coli18
7nSalmonella typhi22

Case Study 2: Cytotoxicity Testing

Another study assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth in HCT116 colon cancer cells, suggesting potential therapeutic applications .

Table 3: Cytotoxicity Results Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
2aHCT11615
3bHT2912
3cCa9-2210

Scientific Research Applications

Medicinal Chemistry Applications

1. Treatment of Metabolic Disorders
The compound has been investigated for its efficacy in treating metabolic disorders such as type 2 diabetes and obesity. Research indicates that derivatives of naphthyridine structures, similar to N-(3,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide, exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are known to enhance insulin secretion and lower blood glucose levels by preventing the degradation of incretin hormones .

2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Naphthyridine derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar naphthyridine frameworks can disrupt cell cycle progression and promote programmed cell death in human cancer cells . The specific mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Case Study 1: DPP-IV Inhibition
A clinical trial involving a DPP-IV inhibitor demonstrated significant reductions in glycemic levels among patients with type 2 diabetes. The study highlighted the importance of compounds that can modulate glucose metabolism effectively. Participants receiving the DPP-IV inhibitor experienced a notable decrease in HbA1c levels compared to the control group, showcasing the therapeutic potential of such compounds in managing diabetes .

Case Study 2: Anticancer Activity
In vitro studies on naphthyridine derivatives revealed their ability to inhibit the growth of MDA-MB-231 breast cancer cells. The mechanism was linked to the downregulation of matrix metalloproteinase (MMP) expression, which is crucial for cancer cell invasion and metastasis. The findings suggest that compounds like this compound may serve as lead compounds for developing new anticancer therapies .

Comprehensive Data Table

Application Area Mechanism Study Reference
Metabolic DisordersInhibition of DPP-IV leading to improved insulin secretion
Anticancer ActivityInduction of apoptosis and inhibition of MMPs

Comparison with Similar Compounds

Compound 24 from Molecules (2010)

  • Core: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone (a fused tricyclic system).
  • Key Substituents: Acetamide group at position 3. Phenylamino group at position 2. Methyl group at position 7.
  • Synthetic Route : Acetylation of a precursor using acetyl chloride in pyridine, yielding 73% crystallized product .
  • Structural Contrast: Unlike the target compound, this analog lacks a naphthyridine core and instead incorporates a sulfur-containing thieno-pyrimidine ring. The absence of a piperidine carbonyl group may reduce conformational flexibility compared to the target compound.

Compound 67 from J. Med. Chem. (2007)

  • Core : 1,4-Dihydro-[1,5]-naphthyridine (a bicyclic system with a nitrogen atom at position 5).
  • Key Substituents :
    • Adamantyl group at position N3.
    • Pentyl chain at position 1.
    • Carboxamide group at position 3.
  • Synthetic Route: Similar to quinoline-3-carboxamide derivatives, involving coupling reactions and purification via TLC (25% yield) .
  • Structural Contrast : While both compounds share a naphthyridine backbone, compound 67 features a carboxamide instead of an acetamide and uses a rigid adamantyl group instead of a 3,5-dimethylphenyl substituent. The adamantyl group may enhance metabolic stability but reduce solubility.

Data Tables

Research Findings and Implications

  • Synthetic Efficiency : Compound 24 demonstrates higher synthetic yield (73%) compared to compound 67 (25%), suggesting that acetylation reactions (as in compound 24) may be more efficient than carboxamide-forming methodologies .
  • SAR Insights :
    • Piperidine vs. Adamantyl : The flexible piperidine group in the target compound may improve membrane permeability compared to the bulky adamantyl group in compound 67.
    • Acetamide vs. Carboxamide : The acetamide side chain in the target compound could offer better metabolic stability than carboxamide derivatives.

Q & A

Q. What synthetic strategies are effective for constructing the 1,8-naphthyridin-4-one core in this compound?

The 1,8-naphthyridin-4-one scaffold can be synthesized via cyclization reactions involving nitroarenes or nitroalkenes, as demonstrated in palladium-catalyzed reductive cyclizations using formic acid derivatives as CO surrogates . Key steps include:

  • Nitro group reduction to form intermediates for cyclization.
  • Carbonyl insertion to establish the piperidine-linked substituent.
  • Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) to improve yield.

Q. How can spectroscopic techniques validate the structure of this compound?

  • IR spectroscopy confirms carbonyl groups (e.g., 4-oxo at ~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
  • 1H/13C NMR resolves substituent positions:
    • Aromatic protons (6.5–8.0 ppm for naphthyridine and dimethylphenyl groups).
    • Piperidine methyl groups (1.2–1.5 ppm) and acetamide methylene (3.8–4.2 ppm) .
  • HRMS validates molecular weight and fragmentation patterns .

Q. What safety precautions are critical during handling?

  • Use fume hoods and PPE (gloves, goggles) due to potential inhalation/contact hazards.
  • Follow protocols for spills:
    • Skin contact : Wash with soap/water; consult a physician.
    • Inhalation : Move to fresh air; administer artificial respiration if needed .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?

  • Case study : If a derivative shows high in vitro potency but poor in vivo efficacy:
    • Assess metabolic stability (e.g., CYP450 interactions via LC-MS).
    • Evaluate solubility/logP (Chromolith HPLC columns for hydrophobicity analysis) .
    • Use molecular docking to verify target binding vs. off-target effects .

Q. What catalytic systems optimize the introduction of the 4-methylpiperidine-1-carbonyl group?

  • Palladium-based catalysts (e.g., Pd(OAc)₂ with PPh₃ ligands) enable carbonylative coupling.
  • Key parameters :
    • CO pressure (or CO surrogate concentration).
    • Reaction time (12–24 hrs for high conversion).
    • Yield optimization : 60–80% achieved with excess piperidine derivative .

Q. How do steric and electronic effects influence the compound’s reactivity in further derivatization?

  • Steric hindrance : The 3,5-dimethylphenyl group may slow electrophilic substitution at the naphthyridine core.
  • Electronic effects : The electron-withdrawing 4-oxo group activates the adjacent position for nucleophilic attack.
  • Experimental validation :
    • Compare reaction rates with/without substituents using kinetic studies.
    • DFT calculations to map charge distribution .

Methodological Recommendations

  • For SAR studies : Prioritize derivatives with modified piperidine substituents to explore target selectivity .
  • For metabolic profiling : Use Chromolith® columns for high-resolution LC-MS analysis of degradation products .
  • For mechanistic insights : Combine experimental kinetics with computational modeling (e.g., Gaussian for DFT) .

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